![molecular formula C15H15N3O3S B4421713 N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)
N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide
Descripción general
Descripción
N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide, commonly known as NSC 714597, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. NSC 714597 has been found to exhibit anti-cancer properties and has been investigated for its mechanism of action and potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of NSC 714597 is not fully understood. However, it has been suggested that the compound may target the proteasome, a cellular structure responsible for protein degradation. NSC 714597 may inhibit the activity of the proteasome, leading to the accumulation of proteins within cancer cells and ultimately causing cell death.
Biochemical and Physiological Effects
NSC 714597 has been found to have a number of biochemical and physiological effects. It has been shown to disrupt the cell cycle, leading to cell death. In addition, NSC 714597 has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC 714597 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has been shown to exhibit potent anti-cancer properties in vitro. However, there are also limitations to its use. NSC 714597 has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on NSC 714597. One area of interest is the development of more effective methods for administering the compound in vivo. This could involve the use of novel drug delivery systems or the development of more soluble forms of the compound. Another area of research is the identification of the specific molecular targets of NSC 714597 within cancer cells. This could provide insight into its mechanism of action and lead to the development of more targeted therapies. Finally, there is interest in exploring the potential of NSC 714597 as a treatment for other diseases, such as neurodegenerative disorders, where proteasome dysfunction has been implicated.
Aplicaciones Científicas De Investigación
NSC 714597 has been extensively studied for its anti-cancer properties. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. In addition, NSC 714597 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-5-3-13(4-6-14)18-15(19)12-7-10-16-11-8-12/h2-8,10-11,17H,1,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIVULJAYRCYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4421636.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421641.png)
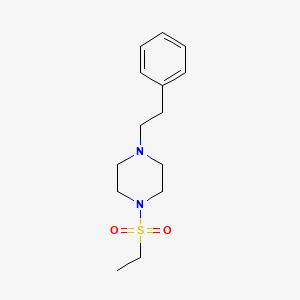
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4421644.png)

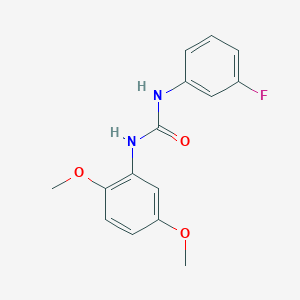
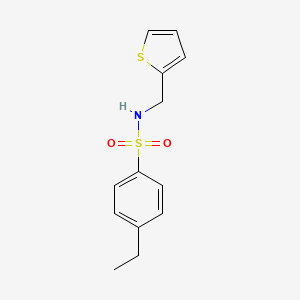
![N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B4421674.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)
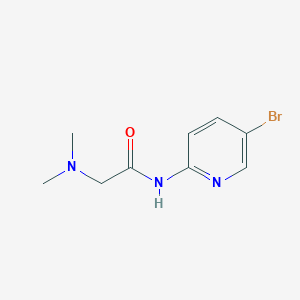

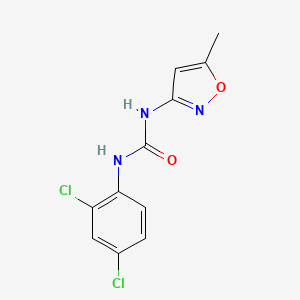
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)